N-bromobutanimide

説明

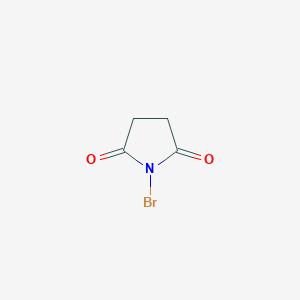

n-Bromosuccinimide (NBS) is a organobromide compound used in a variety of bromination reactions for chemical synthesis. It can be used to donate bromine to alkenes, to allylic or benzyl compounds, to carbonyl-containing compounds as well as aromatic compounds such as phenols, anilines, and various aromatic heterocycles. NBS will decompose over time giving off bromine. Pure NBS is white, but it is often found to be off-white or brown colored by bromine. NBS can be used as a protein modification agent that targets tryptophan and histidine residues.

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLIMKBDDGJMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038738 | |

| Record name | 1-Bromopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild odor of bromine; [Merck Index] White, pale yellow, or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | N-Bromosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

338.9 °C at 101.325 kPa | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.47 g/100 g water at 25 °C, Slightly soluble in water, Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane, In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C) | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.098 g/cu cm at 25 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.0 [mmHg], VP: 0.001 Pa at 25 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bisphenoidal crystals, Crystals from benzene, Solid at 20 °C and 1031 hPa; powder | |

CAS No. |

128-08-5 | |

| Record name | N-Bromosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8G1F2UCJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

173-175 °C (slight decomposition), MP: 174 °C | |

| Record name | N-Bromosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of N-Bromosuccinimide (NBS)

Audience: Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS), systematically named 1-bromo-2,5-pyrrolidinedione, is a versatile reagent in organic chemistry.[1][2] It is primarily used for radical substitution, as well as electrophilic addition and substitution reactions.[1][2][3] NBS serves as a convenient and safer alternative to elemental bromine for various transformations, including allylic and benzylic brominations, and as a mild oxidant.[2][3][4] In its pure form, NBS is a white solid, but it can decompose over time, releasing bromine and acquiring a yellow or brownish hue.[5][6] For many applications, especially those sensitive to side reactions, purification of the commercial reagent is necessary to obtain reliable and high-yielding results.[1][6]

This guide provides detailed experimental protocols for the synthesis of N-Bromosuccinimide and its subsequent purification by recrystallization.

Synthesis of N-Bromosuccinimide

The most common laboratory preparation involves the direct bromination of succinimide in an alkaline medium. An alternative, environmentally friendlier method utilizes sodium hypochlorite and sodium bromide to generate the brominating agent in situ.

Protocol 1: Bromination of Succinimide with Bromine

This is a traditional and reliable method for synthesizing NBS.[1][7] The reaction involves the deprotonation of succinimide by sodium hydroxide, followed by electrophilic attack of the resulting anion on molecular bromine.

Experimental Protocol:

-

In a large flask equipped with a mechanical stirrer and placed in an ice-water bath, dissolve succinimide in a solution of sodium hydroxide and water.

-

Add crushed ice to the mixture to maintain a low temperature.

-

While stirring vigorously, add liquid bromine to the cold mixture all at once. The NBS product will precipitate immediately as a crystalline solid.[7][8]

-

Collect the precipitated product by filtration using a Büchner funnel under good suction.[8]

-

Wash the collected crystals with ice-cold water until the filtrate runs clear to remove soluble impurities.[7][8]

-

Dry the crude product in a desiccator over a suitable drying agent (e.g., sodium hydroxide or phosphorus pentoxide) to yield crude N-bromosuccinimide.[7][8]

Quantitative Data for Synthesis Protocol 1:

| Parameter | Value (Source A)[7] | Value (Source B)[8] |

| Succinimide | 160 g (1.62 mol) | 50 g |

| Sodium Hydroxide (NaOH) | 64 g (1.60 mol) | 20 g |

| Water | 400 mL | 100 mL |

| Crushed Ice | 300 g | 100 g |

| Bromine (Br₂) | 85 mL (1.65 mol) | 27 mL |

| Reported Yield | 75-81% | ~88% (70 g) |

Protocol 2: Green Synthesis via In-Situ Bromine Generation

This method avoids the direct handling of hazardous liquid bromine by generating the active brominating species from sodium bromide and sodium hypochlorite under acidic conditions.[7][9]

Experimental Protocol:

-

In a three-necked flask, dissolve succinimide and sodium bromide in water, maintaining the temperature at approximately 20-25°C.[7][9]

-

While stirring, slowly and simultaneously add sodium hypochlorite solution and dilute hydrochloric acid dropwise.[7][9]

-

After the addition is complete, allow the mixture to react with continued stirring for approximately 1 to 1.5 hours.[7]

-

Cool the reaction mixture to 0°C in an ice bath and hold for at least 30 minutes to ensure complete precipitation.[7]

-

Collect the crude product by suction filtration.

-

Wash the collected solid with ice water and dry to obtain the final product.[7][9]

Quantitative Data for Synthesis Protocol 2:

| Parameter | Value[7] |

| Succinimide | 1.0 mol |

| Sodium Bromide (NaBr) | 1.08 mol |

| Sodium Hypochlorite (NaOCl) | 1.08 mol |

| Dilute Hydrochloric Acid (HCl) | 1.09 mol (10% solution) |

| Water | 350 mL |

| Reported Yield | 96% |

| Reported Purity | 98.5% |

Purification of N-Bromosuccinimide

Crude or aged NBS often appears yellow due to the presence of free bromine, which can lead to unreliable results in sensitive reactions.[1][6] Recrystallization is a highly effective method for removing these impurities, yielding pure, white crystalline NBS.[6][10]

Experimental Protocol: Recrystallization from Water

-

Place the crude, yellow NBS into a large Erlenmeyer flask.

-

In a separate beaker, heat deionized water to 90-95°C.[1][2]

-

Add the preheated water to the flask containing the crude NBS and swirl to dissolve the solid completely. Use a minimal amount of hot solvent.[2][10]

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

After slow cooling, place the flask in an ice bath to maximize the precipitation of the pure crystals.[2][11]

-

Collect the white crystals by suction filtration. It can be beneficial to wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[2]

-

Dry the purified crystals in vacuo to remove all residual water.[2][12] The resulting product should be a pure white solid.[6]

Quantitative Data for Purification:

| Parameter | Value (Source A)[1][13] | Value (Source B)[10] | Value (Source C)[2] |

| Solvent | Water | Water | Water |

| Ratio (NBS:Solvent) | 10 g : 100 mL | 30 g : 300 mL | 200 g : 2.5 L |

| Dissolution Temperature | 90-95°C | Boiling | 90-95°C |

| Expected Appearance | White Solid | White Solid | White Crystals |

| Melting Point (Pure) | 175-178°C[1] | 173-174°C[11] | 175-180°C[5] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for N-Bromosuccinimide, from starting materials to the final, pure product.

Caption: Workflow for NBS Synthesis and Purification.

Safety and Handling

N-Bromosuccinimide is a hazardous chemical and must be handled with appropriate safety precautions.

-

General Hazards: NBS is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[14][15][16] It is also an oxidizing solid.[17]

-

Personal Protective Equipment (PPE): Always handle NBS in a well-ventilated fume hood.[2] Wear safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][17] In case of dust formation, respiratory protection may be necessary.[14][18]

-

Storage: Store in a cool, dry, well-ventilated place away from combustible materials, light, and moisture.[14][17][18] It is recommended to store NBS in a refrigerator to slow decomposition.[13]

-

Spills and Disposal: In case of a spill, avoid creating dust.[14][18] Sweep up the solid, place it in a suitable closed container, and dispose of it as hazardous waste according to local regulations.[14][18] Do not let the product enter drains.[14]

-

Reactivity: Reactions involving NBS are often exothermic and should be approached with caution, especially on a large scale.[2] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[18]

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

- 3. N bromosuccinamide reagent | PPTX [slideshare.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. CN106432037A - Pollution-free preparation method of N-bromosuccinimide - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. carlroth.com [carlroth.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

The Wohl-Ziegler Reaction: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

The Wohl-Ziegler reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable method for the selective bromination of allylic and benzylic positions. This guide delves into the historical development of this reaction, details its mechanistic underpinnings, and provides practical experimental protocols for its application.

Discovery and Historical Development

The foundation of what would become the Wohl-Ziegler reaction was laid in 1919 by Alfred Wohl. Wohl reported the use of N-bromoacetamide for the bromination of unsaturated compounds.[1] His work demonstrated the ability to introduce a bromine atom at a position allylic to a double bond without significant addition to the double bond itself.

However, it was the extensive work of Karl Ziegler in 1942 that truly established the synthetic utility of this type of reaction.[2][3] Ziegler introduced N-bromosuccinimide (NBS) as a superior reagent for allylic bromination.[2][3] His research demonstrated the broad applicability and improved selectivity of using NBS in a non-polar solvent, typically carbon tetrachloride (CCl₄), often with the use of a radical initiator.[4] This combination of NBS and a radical initiator for allylic and benzylic bromination is what is now universally recognized as the Wohl-Ziegler reaction.[4]

Mechanistic Evolution

The mechanism of the Wohl-Ziegler reaction has been a subject of study, with the currently accepted pathway proposed by Paul Goldfinger in 1953.[4] An earlier mechanism, suggested by George Bloomfield, which posited the succinimidyl radical as the primary chain carrier, was found to be overly simplistic.[4]

The Goldfinger mechanism proceeds via a free-radical chain reaction. A key aspect of this mechanism is the maintenance of a very low concentration of molecular bromine (Br₂) in the reaction mixture.[4][5] This low concentration is crucial to favor the desired radical substitution over competitive electrophilic addition to the double bond.[5] NBS serves as a source of bromine radicals by reacting with trace amounts of HBr to generate Br₂ in situ.[6][7][8]

The Goldfinger Mechanism

The currently accepted Goldfinger mechanism involves the following key steps:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light to generate radicals. These radicals then react with the small amount of Br₂ present to form bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).

-

The HBr produced reacts with NBS to generate a molecule of Br₂.

-

The allylic or benzylic radical then reacts with a molecule of Br₂ to yield the desired brominated product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Figure 1: The Goldfinger mechanism of the Wohl-Ziegler reaction.

The Bloomfield Mechanism (Superseded)

The earlier Bloomfield mechanism proposed that the succinimidyl radical directly abstracts a hydrogen atom from the substrate. However, this was later shown to be incorrect as the N-Br bond in NBS is significantly stronger than the Br-Br bond, making the formation of a bromine radical more favorable.

Figure 2: The superseded Bloomfield mechanism.

Experimental Protocols

A general procedure for the Wohl-Ziegler reaction involves the use of N-bromosuccinimide and a radical initiator in a non-polar solvent. Carbon tetrachloride was historically the solvent of choice, but due to its toxicity and environmental concerns, other solvents like acetonitrile are now more commonly used.[5][9]

General Experimental Workflow

Figure 3: General experimental workflow for the Wohl-Ziegler reaction.

Detailed Methodologies of Key Experiments

Example 1: Allylic Bromination of 2-Heptene [6]

-

Reactants:

-

2-Heptene: 40 g (0.41 mole)

-

N-Bromosuccinimide (NBS): 48.1 g (0.27 mole)

-

Benzoyl peroxide: 0.2 g

-

Carbon tetrachloride (CCl₄): 250 mL

-

-

Procedure:

-

In a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser, combine the 2-heptene, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride.

-

Stir the reaction mixture and heat under reflux in a nitrogen atmosphere for 2 hours.

-

After the reaction is complete, cool the mixture and remove the precipitated succinimide by suction filtration.

-

Wash the succinimide with two 15-mL portions of carbon tetrachloride and combine the washings with the filtrate.

-

The product can then be isolated from the filtrate by distillation.

-

Example 2: Benzylic Bromination of Toluene Derivatives (Continuous Flow) [9]

-

General Procedure:

-

A solution of the substituted toluene (5 mmol) and N-bromosuccinimide (1.05 equiv) in acetonitrile (0.5 M) is prepared.

-

The solution is pumped through a reactor coil exposed to a compact fluorescent lamp.

-

The reaction temperature and residence time are controlled to optimize conversion and selectivity.

-

-

Workup:

-

The reaction mixture is collected and can be purified by silica gel flash chromatography using a hexane/ethyl acetate eluent.

-

For reactions with high conversion and selectivity, an alternative workup involving extraction with water/diethyl ether can be employed.

-

Quantitative Data

The following table summarizes the results for the continuous-flow benzylic bromination of various substituted toluenes, demonstrating the versatility and efficiency of the modern Wohl-Ziegler reaction.[9]

| Entry | Substrate | Product | Time (min) | Temp (°C) | Conversion (%) | Selectivity (%) | Isolated Yield (%) |

| 1 | Toluene | Benzyl bromide | 13 | 20 | >99 | 98 | 92 |

| 2 | 4-Methylanisole | 4-Methoxybenzyl bromide | 13 | 20 | >99 | 97 | 90 |

| 3 | Ethylbenzene | (1-Bromoethyl)benzene | 13 | 20 | >99 | 98 | 93 |

| 4 | 4-Nitrotoluene | 4-Nitrobenzyl bromide | 50 | 60 | 90 | 99 | 85 |

| 5 | 4-Chlorotoluene | 4-Chlorobenzyl bromide | 25 | 40 | 95 | 96 | 88 |

| 6 | 4-Cyanotoluene | 4-Cyanobenzyl bromide | 25 | 40 | 92 | 95 | 84 |

| 7 | 4-tert-Butyltoluene | 4-tert-Butylbenzyl bromide | 13 | 20 | >99 | 99 | 95 |

| 8 | Mesitylene | 3,5-Dimethylbenzyl bromide | 13 | 20 | >99 | 98 | 91 |

Conclusion

From its early discovery to its modern applications in continuous-flow synthesis, the Wohl-Ziegler reaction has remained a vital tool for the selective bromination of allylic and benzylic C-H bonds. A thorough understanding of its history, mechanism, and experimental parameters is essential for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and targeted functionalization of complex molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of N-Bromosuccinimide (NBS) Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Bromosuccinimide (NBS), a pivotal reagent in organic synthesis. The information presented is intended to support research, development, and quality control activities by offering detailed data, experimental protocols, and visual workflows.

Core Physical and Chemical Properties

N-Bromosuccinimide is a white to off-white or pale yellow crystalline solid.[1][2][3][4] Over time, it can decompose, releasing bromine, which imparts a yellow or brown color.[5][6] For many applications, particularly those sensitive to radical initiation, purification by recrystallization is recommended to remove residual bromine and ensure reliable results.[5] The compound is known to be sensitive to moisture and light and is typically stored in a refrigerator at 2-8°C.[1][3][7][8][9]

Table 1: General Physical Properties of N-Bromosuccinimide

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄BrNO₂ | [1][5] |

| Molecular Weight | 177.98 g/mol | [6][10][11] |

| Appearance | White to light yellow crystalline powder | [1][2][4][7] |

| Melting Point | 175-180 °C (with decomposition) | [5][7][8] |

| Density | 2.098 g/cm³ (solid) | [5] |

| Odor | Slight odor of bromine | [3][12] |

Solubility Profile

The solubility of NBS is a critical factor in its application as a reagent. It is highly soluble in several polar organic solvents and sparingly soluble in water and non-polar solvents.

Table 2: Solubility of N-Bromosuccinimide

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [4][7][9][12] |

| Tetrahydrofuran (THF) | Soluble | [7][9] |

| Dimethylformamide (DMF) | Soluble | [7][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7][9] |

| Acetonitrile | Soluble | [7][9] |

| Ethyl Acetate | Soluble | [12] |

| Acetic Acid | Slightly Soluble / Soluble | [4][7][9] |

| Water | Slightly Soluble (14.7 g/L at 25°C) | [5][7][9] |

| Methanol | Sparingly Soluble | [4][10] |

| Ether | Insoluble | [7][9] |

| Hexane | Insoluble | [7][9] |

| Carbon Tetrachloride | Insoluble | [5][7][9] |

| Chloroform | Soluble / Insoluble | [10][12] |

| Benzene | Insoluble | [12] |

Crystal and Molecular Structure

The crystal structure of N-bromosuccinimide reveals significant intermolecular halogen bonding. X-ray diffraction studies have shown a marked interaction between the bromine atom of one molecule and a carbonyl oxygen atom of a neighboring molecule (Br···O).[13][14] This Br···O distance is approximately 2.767 Å, which is significantly shorter than the sum of their van der Waals radii (3.37 Å), indicating a strong halogen bond.[13][14] This interaction leads to a helical supramolecular arrangement in the crystal lattice.[14]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality assessment of NBS.

Table 3: Spectroscopic Data of N-Bromosuccinimide

| Technique | Key Peaks / Shifts (δ) | Source(s) |

| ¹H NMR | δ ~2.87 ppm (singlet, 4H, -CH₂CH₂-) | [15] |

| ¹³C NMR | δ ~28.3 ppm (-CH₂CH₂-), δ ~176.7 ppm (C=O) | [15] |

| Infrared (IR) | ~1768 cm⁻¹ (C=O stretch), ~1690 cm⁻¹ (C=O stretch) | [4][15] |

Note: Specific shifts and peak positions can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Purification by Recrystallization

Impure, yellowish NBS can be purified to yield white crystals, which is crucial for reactions where trace bromine can lead to side products.[5][16]

Methodology:

-

Dissolution: Dissolve the impure N-bromosuccinimide (e.g., 10 g) in preheated deionized water (e.g., 100 mL) at approximately 90-95 °C.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold water.

-

Drying: Dry the purified crystals thoroughly in a desiccator under vacuum.[7]

Caption: Diagram 1: Workflow for the purification of N-bromosuccinimide by recrystallization.

Assay by Iodometric Titration

The purity of NBS can be quantitatively determined by iodometric titration, which measures the active bromine content.[2][4]

Methodology:

-

Sample Preparation: Accurately weigh a sample of NBS and dissolve it in a suitable solvent like acetic acid or water.

-

Reaction: Add an excess of potassium iodide (KI) solution to the NBS solution. NBS oxidizes the iodide ions (I⁻) to iodine (I₂), forming a triiodide (I₃⁻) complex, which is yellowish-brown.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes pale yellow.

-

Endpoint Determination: Add a few drops of starch indicator. The solution will turn deep blue/black. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Calculation: The concentration of NBS is calculated based on the stoichiometry of the reaction and the volume of titrant used.

Key Applications and Reaction Pathways

NBS is a versatile reagent primarily used as a source of electrophilic bromine or the bromine radical (Br•) for various transformations in organic synthesis.[5][7]

Caption: Diagram 2: Logical overview of the primary applications of NBS in organic synthesis.

Analytical Determination Using NBS

NBS is also employed as an analytical reagent in spectrophotometry for the quantification of various pharmaceuticals. The process typically involves the oxidation of the drug by a known excess of NBS, followed by the determination of the unreacted NBS.

Caption: Diagram 3: Experimental workflow for indirect spectrophotometric analysis using NBS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Bromosuccinimide, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 8. 128-08-5 | N-Bromosuccinimide, 99% | NBS [aspirasci.com]

- 9. N-Bromosuccinimide, 99% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. usbio.net [usbio.net]

- 11. 2,5-Pyrrolidinedione, 1-bromo- [webbook.nist.gov]

- 12. China N-Bromosuccinimide NBS CAS 128-08-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of N-Bromosuccinimide: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of N-Bromosuccinimide (NBS) in various organic solvents is critical for its effective application in synthesis and analysis. This technical guide provides a detailed overview of NBS solubility, experimental protocols for its determination, and a logical workflow for such experiments.

N-Bromosuccinimide is a versatile reagent in organic chemistry, widely employed for radical substitution, electrophilic addition, and electrophilic substitution reactions. Its efficacy and the success of the reactions in which it is used are fundamentally dependent on its solubility in the chosen solvent system. This guide aims to be a key resource by consolidating available solubility data and outlining the methodologies to determine this crucial physical property.

Quantitative Solubility of N-Bromosuccinimide

The solubility of N-Bromosuccinimide varies significantly across different organic solvents, a factor that is pivotal in designing synthetic routes and purification strategies. The following table summarizes the available quantitative data for the solubility of NBS in several common organic solvents at 25 °C.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Acetone | 14.40 | 25 |

| Acetonitrile | Soluble | - |

| Acetic Acid, Glacial | 3.10 | 25 |

| tert-Butanol | 0.73 | 25 |

| Carbon Tetrachloride | 0.02 | 25 |

| Chloroform | Soluble | - |

| Dimethylformamide (DMF) | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Diethyl Ether | Slightly Soluble | - |

| Hexane | 0.006 | 25 |

| Methanol | Soluble | - |

| Tetrahydrofuran (THF) | Soluble | - |

| Water | 1.47 | 25 |

It is important to note that for some solvents, only qualitative data ("Soluble," "Slightly Soluble") is available in the surveyed literature. Quantitative values can be temperature-dependent.

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, experimental protocol for the gravimetric determination of the solubility of N-Bromosuccinimide in an organic solvent. This method is a standard and reliable approach for generating quantitative solubility data.

Objective: To determine the solubility of N-Bromosuccinimide in a specific organic solvent at a controlled temperature.

Materials:

-

N-Bromosuccinimide (recrystallized and dried)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or flasks

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Bromosuccinimide to a vial containing a known volume of the organic solvent. An excess is crucial to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization upon cooling.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the filtered solution and the evaporation dish.

-

Carefully evaporate the solvent from the dish. This can be achieved by placing the dish in a fume hood at ambient temperature or by using a vacuum oven at a temperature low enough to avoid decomposition of the NBS.

-

-

Determination of Solute Mass:

-

Once the solvent has been completely removed, place the evaporation dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the evaporation dish containing the dried N-Bromosuccinimide residue on an analytical balance.

-

The mass of the dissolved NBS is the final weight of the dish and residue minus the initial weight of the empty dish.

-

-

Calculation of Solubility:

-

The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved NBS.

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (Mass of dissolved NBS / Mass of solvent) x 100

-

Safety Precautions:

-

N-Bromosuccinimide is a corrosive and lachrymatory agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The organic solvents used may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and take necessary precautions.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of N-Bromosuccinimide can be visualized as follows:

This comprehensive guide provides essential information for researchers working with N-Bromosuccinimide. The tabulated solubility data offers a quick reference, while the detailed experimental protocol and workflow diagram provide a solid foundation for laboratories needing to generate their own precise solubility data for specific applications and conditions. A thorough understanding and application of this knowledge will undoubtedly contribute to more efficient and successful research and development outcomes.

N-Bromosuccinimide: A Comprehensive Technical Guide to its Crystal Structure and X-ray Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role in radical substitution and electrophilic addition reactions. A profound understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and handling. This technical guide provides an in-depth analysis of the crystal structure of N-bromosuccinimide, supported by comprehensive X-ray diffraction data. Detailed experimental protocols for the synthesis, purification, and crystallographic analysis of NBS are presented. Furthermore, this document includes visualizations of key experimental and logical workflows to facilitate a deeper understanding of the processes involved in its structural determination and its application in synthetic chemistry.

Introduction

N-Bromosuccinimide (C₄H₄BrNO₂) is a white crystalline solid that serves as a convenient and easy-to-handle source of electrophilic bromine.[1] It is most famously employed in the Wohl-Ziegler reaction for the allylic and benzylic bromination of hydrocarbons.[2][3] The reactivity and selectivity of NBS are intrinsically linked to its molecular and supramolecular structure in the solid state. X-ray crystallography has revealed that the solid-state structure of NBS is not merely defined by its covalent bonds but is significantly influenced by intermolecular interactions, specifically halogen bonding. This guide will detail the crystallographic parameters of NBS and the experimental procedures used to obtain this critical data.

Synthesis and Purification of N-Bromosuccinimide

High-purity, single crystals of N-bromosuccinimide are essential for accurate X-ray diffraction analysis. Commercially available NBS often has a yellow or orange tint due to the presence of molecular bromine (Br₂) as a degradation product.[4] Therefore, a recrystallization step is mandatory to obtain a pure, white solid suitable for crystallographic studies.[5][6]

Experimental Protocol: Synthesis and Recrystallization

Synthesis: N-Bromosuccinimide can be synthesized in the laboratory by the bromination of succinimide. In a typical procedure, sodium hydroxide and then bromine are carefully added to an ice-water solution of succinimide.[1] The resulting NBS product precipitates out of the solution and is collected by filtration.

Recrystallization for Purification:

-

Dissolution: An impure sample of N-bromosuccinimide (e.g., 10 g) is added to a volume of distilled water (e.g., 100 mL) in an Erlenmeyer flask. The ratio of 10 g NBS to 100 mL of water is a standard literature procedure.[2][5]

-

Heating: The suspension is heated on a hot plate to 90-95 °C with stirring until the NBS completely dissolves.[2]

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be quickly filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Cooling and Crystallization: The clear, hot solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of NBS decreases, leading to the formation of pure, white, needle-like crystals.[4][6] The flask should be covered to prevent solvent evaporation and contamination.

-

Ice Bath: To maximize the yield of crystals, the flask is then placed in an ice bath for a period of time (e.g., 15-30 minutes).[6]

-

Isolation: The white crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: The purified N-bromosuccinimide crystals are dried under vacuum to remove any residual water. The melting point of the recrystallized product should be sharp, typically in the range of 175-180 °C.[1]

References

A Comprehensive Technical Guide to the Safe Handling of N-Bromosuccinimide Powder

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, primarily for radical substitution, electrophilic addition, and electrophilic substitution reactions.[1][2][3][4][5] While an invaluable tool in the laboratory, its handling requires strict adherence to safety protocols due to its hazardous nature. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses associated with N-bromosuccinimide powder.

Hazard Identification and Classification

N-Bromosuccinimide is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[6][7][8]

-

Harmful if Swallowed: Ingestion can lead to adverse health effects.[6][7][8]

-

Oxidizing Agent: May intensify fire and can cause or contribute to the combustion of other materials.[9][10][11][12]

-

Skin Sensitizer: May cause an allergic skin reaction.[9][12]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][10]

Pure N-bromosuccinimide is a white to off-white crystalline solid.[1][2] A yellow or brownish color indicates the presence of bromine, which results from decomposition.[1][2]

Quantitative Safety Data

The following tables summarize key quantitative data related to the physical, toxicological, and environmental hazards of N-bromosuccinimide.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNO₂ | [12] |

| Molecular Weight | 177.98 g/mol | |

| Melting Point | 175-180 °C (decomposes) | [13][14] |

| Water Solubility | 14.7 g/L at 25 °C | [2][15] |

| Appearance | White to light yellow crystalline powder | [13][14] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

| LD50 (Oral) | 1,170 mg/kg | Rat | [6][8] |

| Skin Corrosion/Irritation | Causes burns | Rabbit | [8] |

Table 3: Environmental Toxicity Data

| Endpoint | Value | Species | Exposure Time | Source |

| LC50 | 0.65 mg/L | Fish | 96 h | [9] |

| EC50 | 0.65 mg/L | Aquatic Invertebrates | 48 h | [9] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling N-bromosuccinimide powder to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and chemical splashes.[8][10][16]

-

Skin Protection:

-

Respiratory Protection: In situations where dust formation is likely or ventilation is inadequate, a full-face particle respirator (type N100 or P3) or a supplied-air respirator should be used.[6][17]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of NBS and ensuring a safe laboratory environment.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[8][16][17][18] Recommended storage temperature is often between 2-8 °C.[6][13][14]

-

Keep the container tightly closed to prevent moisture absorption.[8][17]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and combustible materials.[6][9][10][17] Do not store in metal containers.

-

Emergency Procedures

In the event of an emergency involving N-bromosuccinimide, immediate and appropriate action is crucial.

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][8]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[6][7][8]

-

In Case of Ingestion: Do NOT induce vomiting.[6][7][8][17] Rinse the mouth with water and immediately seek medical attention.[6][7][8] Never give anything by mouth to an unconscious person.[6][8][17]

-

In Case of a Spill:

Caption: Workflow for responding to an N-bromosuccinimide spill.

Disposal Considerations

N-Bromosuccinimide and its containers must be disposed of as hazardous waste.

-

Contact a licensed professional waste disposal service.[6][17]

-

One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6][17]

-

Contaminated packaging should be disposed of as unused product.[6][17]

Experimental Protocols

Purification of N-Bromosuccinimide by Recrystallization

Impure, yellowish NBS can be purified by recrystallization from water to yield a white, crystalline solid.[1][2]

Methodology:

-

Preparation: In a fume hood, bring water to a boil in an Erlenmeyer flask on a hot plate. For every 10 grams of impure NBS, prepare approximately 100 mL of water.[2]

-

Dissolution: Rapidly add the impure NBS to the boiling water with stirring until it is completely dissolved.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum. Store the purified NBS in a tightly sealed container in a refrigerator.

Caption: Experimental workflow for the purification of NBS.

Allylic Bromination: Synthesis of α-Bromoethylbenzene

This protocol describes a typical application of NBS in the allylic bromination of ethylbenzene.[19]

Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reagents: To the flask, add N-bromosuccinimide, ethylbenzene, a radical initiator (e.g., benzoyl peroxide), and an inert solvent (e.g., carbon tetrachloride).[19]

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Remove the succinimide byproduct by filtration.

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

-

Purification: Purify the crude product, α-bromoethylbenzene, by vacuum distillation.[19]

Caption: Simplified radical mechanism of allylic bromination using NBS.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 14. N-Bromosuccinimide CAS#: 128-08-5 [m.chemicalbook.com]

- 15. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. durhamtech.edu [durhamtech.edu]

- 18. technopharmchem.com [technopharmchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

N-bromosuccinimide spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, primarily utilized for radical substitution, electrophilic addition, and electrophilic substitution reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of related compounds. This guide provides a comprehensive overview of the nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for N-bromosuccinimide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-bromosuccinimide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.87 | Singlet | 4H | Methylene protons (-CH₂-CH₂-) |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~176.7 | Carbonyl carbons (-C=O) |

| ~28.3 | Methylene carbons (-CH₂-CH₂-) |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1768 | Strong | Asymmetric C=O stretch |

| ~1690 | Strong | Symmetric C=O stretch |

| ~1418 | Medium | CH₂ scissoring |

| ~1150 | Strong | C-N stretch |

Note: Spectra are often recorded using a KBr pellet.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 179 | ~71 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 177 | ~67 | [M]⁺ (presence of ⁷⁹Br isotope)[1][2] |

| 100 | ~40 | [M - Br]⁺ |

| 99 | ~14 | [C₄H₅NO₂]⁺ |

| 56 | 100 | [C₃H₄O]⁺ (base peak) |

| 55 | ~92 | [C₃H₃O]⁺ |

Note: Data corresponds to Electron Ionization (EI) mass spectrometry. The molecular ion shows a characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Sample Preparation

For optimal results, N-bromosuccinimide should be purified prior to analysis. A common method is recrystallization from water.[3] The purified NBS should be a white crystalline solid; a yellow or brownish color indicates the presence of bromine.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Dissolution: Accurately weigh approximately 10-20 mg of purified NBS and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[4]

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of purified NBS (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common method for obtaining the mass spectrum of NBS, typically using an ionization energy of 70 eV.[6]

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-bromosuccinimide.

Caption: Workflow for the spectroscopic characterization of N-bromosuccinimide.

References

An In-depth Technical Guide to the Thermochemical Properties of N-Bromobutanimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-bromobutanimide (N-bromosuccinimide, NBS) is a versatile reagent in organic chemistry, primarily employed as a source of electrophilic bromine for various transformations. Its reactivity and selectivity are of paramount importance in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The thermodynamic properties of NBS govern its stability, reactivity, and the energy changes associated with its chemical reactions. A quantitative understanding of its thermochemical parameters is therefore essential for optimizing reaction conditions, ensuring process safety, and performing accurate computational modeling of reaction pathways.

This guide outlines the experimental and theoretical approaches for determining the key thermochemical properties of this compound:

-

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of the compound undergoes complete combustion with oxygen under standard conditions.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of one mole of the compound at standard conditions.

-

Standard Molar Gibbs Free Energy of Formation (ΔfG°) : The change in Gibbs free energy that accompanies the formation of one mole of the substance in its standard state from its constituent elements in their standard states.

Due to a lack of publicly available, experimentally determined thermochemical data for this compound, this document focuses on the established methodologies for obtaining such data.

Experimental Determination of Thermochemical Properties

The primary experimental technique for determining the enthalpy of formation of organic compounds, particularly those containing halogens, is calorimetry.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

For organic compounds containing elements like bromine, standard static-bomb calorimetry can yield inaccurate results due to the formation of corrosive and volatile combustion products. To overcome this, rotating-bomb calorimetry is the preferred method. In this technique, the bomb is rotated after combustion to ensure that all products dissolve in a reducing solution, leading to a well-defined final state.

Experimental Protocol for Rotating-Bomb Calorimetry:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5 - 1.0 g) is placed in a quartz crucible. A known length of platinum or iron fuse wire is connected to the electrodes, with the wire in contact with the sample.

-

Bomb Charging: A small, known amount of a suitable reducing solution (e.g., hydrazine dihydrochloride solution) is added to the bottom of the bomb to dissolve the combustion products. The bomb is then sealed and purged with oxygen before being pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The calorimeter is then sealed, and the entire assembly is placed in a constant-temperature jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the initial rise.

-

Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen in the bomb). The amount of unreacted bromine and hydrobromic acid in the solution is determined by titration.

-

Data Analysis: The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of combustion of the fuse wire, and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

The standard enthalpy of formation (ΔfH°) can then be calculated from the standard enthalpy of combustion (ΔcH°) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HBr).

Determination of Enthalpy of Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔsubH°) must be measured. This can be achieved using techniques such as:

-

Knudsen Effusion Method: Measures the rate of effusion of a substance through a small orifice at different temperatures, from which the vapor pressure and enthalpy of sublimation can be derived.

-

Calvet Microcalorimetry: A high-sensitivity calorimetric technique that can directly measure the heat absorbed during the sublimation of a small sample.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate these properties with increasing accuracy.

Methodology for Computational Thermochemistry:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: High-level single-point energy calculations are performed on the optimized geometry to obtain the total electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are calculated using the computed electronic energies and the results from the frequency calculations. Software packages like Gaussian are widely used for these calculations.

Data Presentation

While specific experimental values for this compound are not available in the cited literature, the following tables illustrate how the data would be structured.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄BrNO₂ |

| Molecular Weight ( g/mol ) | 177.98 |

| Melting Point (°C) | 175-180 (decomposes) |

| Appearance | White to off-white crystalline solid |

Table 2: Illustrative Thermochemical Properties of this compound (Hypothetical Values)

| Thermochemical Property | Symbol | Phase | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | solid | Data not available |

| Standard Molar Enthalpy of Combustion (at 298.15 K) | ΔcH° | solid | Data not available |

| Standard Molar Entropy (at 298.15 K) | S° | solid | Data not available |

| Standard Molar Gibbs Free Energy of Formation (at 298.15 K) | ΔfG° | solid | Data not available |

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the standard enthalpy of formation of this compound.

Caption: Experimental workflow for determining the standard enthalpy of formation of this compound.

Conclusion

While direct experimental thermochemical data for this compound remains elusive in readily accessible literature, the methodologies for its determination are well-established. Rotating-bomb calorimetry stands as the definitive technique for measuring the enthalpy of combustion of organobromine compounds, from which the enthalpy of formation can be accurately derived. In parallel, modern computational chemistry offers a reliable alternative for predicting these and other thermochemical properties. This guide provides the necessary theoretical and practical framework for researchers to either undertake the experimental determination or to perform high-level computational studies to obtain the vital thermochemical data for this compound. Such data is indispensable for advancing the safe and efficient application of this important reagent in chemical synthesis and drug development.

N-Bromosuccinimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Applications, and Experimental Protocols of a Versatile Brominating Agent

N-Bromosuccinimide (NBS) is a highly versatile and widely utilized reagent in organic chemistry, primarily known for its role as a source of electrophilic bromine for various transformations. Its ease of handling compared to liquid bromine, coupled with its selectivity in numerous reactions, has established it as an indispensable tool for chemists in academic research and the pharmaceutical industry. This technical guide provides a thorough overview of N-bromosuccinimide, encompassing its fundamental properties, detailed experimental protocols for its key reactions, and its applications in the synthesis of complex molecules, particularly within the realm of drug development.

Core Properties of N-Bromosuccinimide

N-Bromosuccinimide is a white to off-white crystalline solid with a faint bromine-like odor.[1][2] Its utility as a reagent is underpinned by its distinct physical and chemical properties, which are summarized below for easy reference.

| Property | Value |

| CAS Number | 128-08-5 |

| Molecular Formula | C₄H₄BrNO₂ |

| Molecular Weight | 177.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175-180 °C (decomposes)[3] |

| Solubility | Soluble in acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride.[3] |

| Density | 2.098 g/cm³ |

Safety and Handling

N-Bromosuccinimide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is classified as an oxidizer, corrosive, and an irritant to the skin, eyes, and respiratory tract.[4][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[6]

-

Skin Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[5]

Storage: NBS should be stored in a cool, dry, and dark place, away from combustible materials, strong acids, strong bases, and metals.[4][8] It is light and moisture sensitive and will decompose over time, releasing bromine, which gives it a yellowish or brownish color.[9] For this reason, it is often recommended to use freshly recrystallized NBS for reactions that are sensitive to impurities.[10]

Key Synthetic Applications and Experimental Protocols

N-Bromosuccinimide is a cornerstone reagent for several critical transformations in organic synthesis. The following sections detail the mechanisms and provide exemplary experimental protocols for its most common applications.

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is the radical-mediated bromination of the allylic or benzylic position of a substrate using NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or upon irradiation with light.[10] This reaction is highly selective for the allylic/benzylic C-H bond due to the stability of the resulting radical intermediate.

A generalized workflow for a typical Wohl-Ziegler bromination is depicted below.

Experimental Protocol: Benzylic Bromination of Ethylbenzene

This protocol describes the synthesis of (1-bromoethyl)benzene, an important intermediate in drug synthesis.[11]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add ethylbenzene (4.0 g), N-bromosuccinimide (6.0 g), benzoyl peroxide (0.1 g), and carbon tetrachloride (20 mL).[11]

-

Reaction Execution: The mixture is heated to reflux with electromagnetic stirring for 30 minutes.[11]

-

Work-up: After cooling, the succinimide precipitate is removed by filtration. The filtrate is then distilled to remove the carbon tetrachloride.[11]

-

Purification: The crude product is purified by vacuum distillation, collecting the fraction at 91-93 °C (at 14 mmHg) to yield approximately 4.5 g of (1-bromoethyl)benzene.[11]

Bromohydrin Formation

NBS can react with alkenes in the presence of water to form bromohydrins. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by water. This reaction is typically carried out at low temperatures to minimize side reactions.[10]

The logical relationship for the formation of a bromohydrin from an alkene using NBS is shown below.

Experimental Protocol: Synthesis of a Bromohydrin from an Alkene

-

Reaction Setup: Dissolve the alkene in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water in a round-bottom flask and cool the solution to 0 °C in an ice bath.[10]

-

Reagent Addition: Add N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 0 °C.[10]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude bromohydrin can be further purified by column chromatography.

Bromination of Carbonyl and Aromatic Compounds

NBS is also an effective reagent for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic rings. The α-bromination of carbonyls can proceed through either a radical pathway or under acid catalysis.[10] For aromatic compounds, the reaction is an electrophilic aromatic substitution.

Experimental Protocol: α-Bromination of a Ketone

-

Reaction Setup: To a solution of the ketone in a suitable solvent such as carbon tetrachloride or dichloromethane, add a catalytic amount of a radical initiator (like AIBN) or an acid catalyst (like p-toluenesulfonic acid).

-

Reagent Addition: Add N-bromosuccinimide to the solution.

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The work-up procedure is similar to that for the Wohl-Ziegler reaction, involving filtration of succinimide, washing of the organic phase, drying, and concentration. The product is then purified by chromatography or distillation.

Purification of N-Bromosuccinimide

For reactions that are sensitive to the presence of bromine or acidic impurities, it is often necessary to purify commercial NBS. Recrystallization is the most common method.[10]

Experimental Protocol: Recrystallization of NBS

-

Dissolve impure NBS (e.g., 10 g) in hot water (e.g., 100 mL) at 90-95 °C.[10]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the white crystals of pure NBS by vacuum filtration and wash them with a small amount of cold water.

-

Dry the purified NBS under vacuum. A video demonstrating this procedure is available.[12]

Applications in Drug Development

N-Bromosuccinimide plays a crucial role in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[13] Its ability to selectively introduce a bromine atom, which can then be further functionalized, makes it a powerful tool for building molecular complexity. For instance, NBS is used in the synthesis of intermediates for drugs like favipiravir, an antiviral medication.[14] The synthesis of α-amino ketones, which are important pharmacophores, can be achieved from benzylic secondary alcohols and amines using NBS in a one-pot reaction.

The controlled and selective bromination reactions facilitated by NBS are essential for producing high-purity pharmaceutical compounds, minimizing the formation of unwanted byproducts and simplifying the purification process.[13]

Conclusion